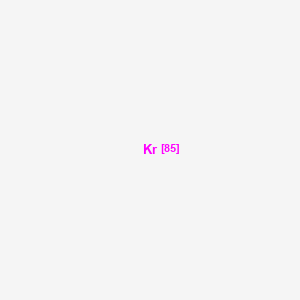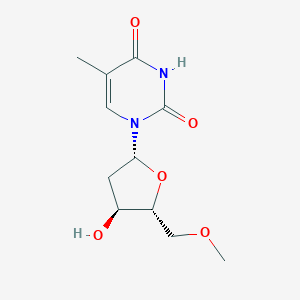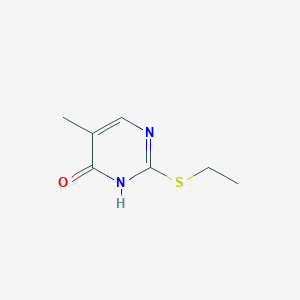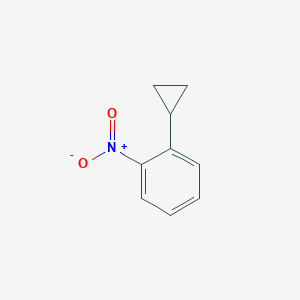
Disodium;oxygen(2-);tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;oxygen(2-);tungsten, also known as disodium ditungstate, is an inorganic compound with the chemical formula Na2WO4. It is a white crystalline solid that is highly soluble in water. This compound is a significant tungsten-based material used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium ditungstate can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO3) with sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the tungsten trioxide:
WO3+2NaOH→Na2WO4+H2O
Industrial Production Methods: In industrial settings, disodium ditungstate is often produced by the fusion of tungsten ores with sodium carbonate (Na2CO3). The resulting sodium tungstate is then dissolved in water and purified through crystallization. This method is efficient for large-scale production and ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Disodium ditungstate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to lower oxidation state tungsten compounds.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or carbon monoxide (CO) are commonly employed.
Substitution: Reactions with other metal salts can lead to the formation of different tungstate compounds.
Major Products Formed:
Oxidation: Higher oxidation state tungsten oxides.
Reduction: Lower oxidation state tungsten oxides or tungsten metal.
Substitution: Various metal tungstates depending on the substituting cation.
Scientific Research Applications
Disodium ditungstate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other tungsten compounds.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of tungsten-based materials, such as tungsten carbide, and in the manufacturing of pigments and dyes.
Mechanism of Action
The mechanism by which disodium ditungstate exerts its effects is primarily through its ability to participate in redox reactions. Tungsten can cycle between different oxidation states, allowing it to act as a catalyst in various chemical processes. In biological systems, it can interact with enzymes and other proteins, potentially influencing cellular pathways and functions.
Comparison with Similar Compounds
Disodium ditungstate can be compared with other tungsten compounds such as:
Sodium tungstate (Na2WO4): Similar in composition but differs in specific applications and reactivity.
Ammonium tungstate ((NH4)2WO4): Used in similar applications but has different solubility and reactivity properties.
Potassium tungstate (K2WO4): Another similar compound with distinct uses in industrial and scientific research.
Uniqueness: Disodium ditungstate is unique due to its high solubility in water and its ability to form stable complexes with various cations. This makes it particularly useful in applications where solubility and stability are crucial.
Properties
CAS No. |
11120-01-7 |
|---|---|
Molecular Formula |
NaOW |
Molecular Weight |
222.83 g/mol |
IUPAC Name |
disodium;oxygen(2-);tungsten |
InChI |
InChI=1S/Na.O.W |
InChI Key |
QOBFCGLLOGLAPM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |
Canonical SMILES |
O=[W].[Na] |
Key on ui other cas no. |
11140-64-0 |
Related CAS |
13472-45-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)



